(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

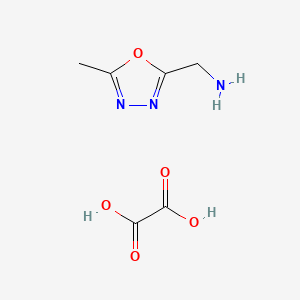

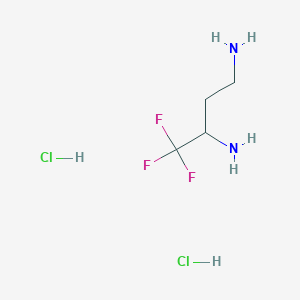

“(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate” is a compound with the molecular formula C6H9N3O5 . It has a molecular weight of 203.15 g/mol . The compound is also known by other names such as “5-Methyl-1,3,4-oxadiazole-2-methylamine oxalate” and "C-(5-Methyl-[1,3,4]oxadiazol-2-yl)-methylamine oxalate" .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI code for the compound is InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6) . The Canonical SMILES for the compound is CC1=NN=C(O1)CN.C(=O)(C(=O)O)O .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 2 . The exact mass of the compound is 203.05422040 g/mol . The topological polar surface area of the compound is 140 Ų . The compound has a complexity of 149 .

Aplicaciones Científicas De Investigación

Antibacterial Activity

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate: has been studied for its antibacterial properties. Researchers synthesized this compound starting from commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide led to the formation of the 1,3,4-oxadiazole ring. The antibacterial activity of some synthesized compounds was investigated .

Anticancer Potential

While specific studies on this compound’s anticancer effects are limited, the 1,3,4-oxadiazole scaffold is known for its bioisosteric properties. It serves as a stable alternative to amide bonds and exhibits better hydrolytic and metabolic stability. Researchers have used 1,3,4-oxadiazoles as pharmacophores to design novel drug molecules .

Fungicidal Properties

Preliminary bioassays indicate that (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate derivatives exhibit moderate inhibition activity against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Compound 5b, in particular, demonstrated significant inhibition against Botrytis cinerea and Rhizoctonia solani .

Other Potential Applications

Beyond the mentioned fields, 1,3,4-oxadiazoles have been explored for various biological activities, including antiviral, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, diuretic, analgesic, antiemetic, and anticonvulsive properties. Their versatility makes them intriguing building blocks in medicinal chemistry .

Direcciones Futuras

Future research could focus on further exploring the biological activities of “(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate” and related compounds, given the wide range of activities exhibited by 1,3,4-oxadiazoles . Additionally, more research could be done to explore the synthesis and chemical reactions of this compound.

Propiedades

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNHEXDOLOGXGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)

![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)